5-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-ethoxyphenol
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Overview
Description
4-Ethoxy-3-hydroxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, hydroxy, and triazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-hydroxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps, starting with the preparation of the core benzaldehyde derivative. The ethoxy and hydroxy groups are introduced through specific reactions, followed by the formation of the hydrazone linkage with the triazinyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-hydroxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields quinones, while reduction of the nitro group produces amino derivatives.
Scientific Research Applications
4-Ethoxy-3-hydroxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-hydroxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde: Shares the ethoxy and hydroxy groups but lacks the triazinyl and hydrazone moieties.
4-Hydroxy-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
4-Nitroaniline: Contains the nitro group but lacks the complex triazinyl and hydrazone structure.
Uniqueness
4-Ethoxy-3-hydroxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups allows for versatile chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C26H26N8O4 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
5-[(E)-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-ethoxyphenol |
InChI |
InChI=1S/C26H26N8O4/c1-4-38-23-12-6-18(14-22(23)35)15-27-33-26-31-24(28-19-8-10-21(11-9-19)34(36)37)30-25(32-26)29-20-7-5-16(2)17(3)13-20/h5-15,35H,4H2,1-3H3,(H3,28,29,30,31,32,33)/b27-15+ |
InChI Key |
HKRNKCBIEMNGHD-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)C)NC4=CC=C(C=C4)[N+](=O)[O-])O |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)C)NC4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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